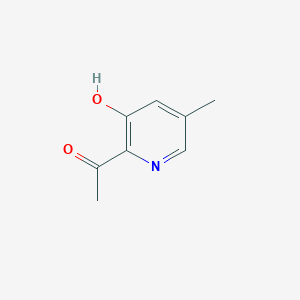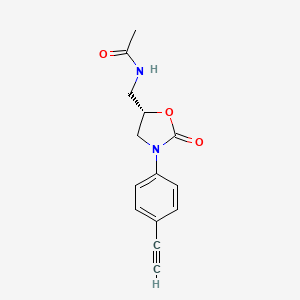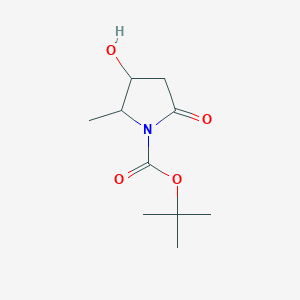
Trimethylacetic Acid, 2,2,2-trifluoroethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trifluoroethyl 2,2-dimethylpropanoate is an organic compound with the molecular formula C7H11F3O2. It is a colorless liquid that is used in various chemical applications due to its unique properties. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl 2,2-dimethylpropanoate typically involves the esterification of 2,2-dimethylpropanoic acid with 2,2,2-trifluoroethanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,2,2-trifluoroethyl 2,2-dimethylpropanoate follows a similar process but on a larger scale. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-trifluoroethyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2,2-dimethylpropanoic acid and 2,2,2-trifluoroethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Hydrolysis: 2,2-dimethylpropanoic acid and 2,2,2-trifluoroethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,2-trifluoroethyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoroethyl 2,2-dimethylpropanoate involves its interaction with various molecular targets. The trifluoroethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. The ester bond can be hydrolyzed, releasing the active components that interact with biological targets.
Comparación Con Compuestos Similares
2,2,2-trifluoroethyl 2,2-dimethylpropanoate can be compared with other similar compounds, such as:
2,2,2-trifluoroethyl acetate: Similar in structure but with an acetate group instead of a dimethylpropanoate group.
2,2,2-trifluoroethyl methacrylate: Contains a methacrylate group, used in polymer synthesis.
2,2,2-trifluoroethyl benzoate: Contains a benzoate group, used in fragrance and flavor industries.
The uniqueness of 2,2,2-trifluoroethyl 2,2-dimethylpropanoate lies in its specific ester structure, which imparts distinct chemical properties and reactivity compared to other trifluoroethyl esters.
Propiedades
Fórmula molecular |
C7H11F3O2 |
|---|---|
Peso molecular |
184.16 g/mol |
Nombre IUPAC |
2,2,2-trifluoroethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C7H11F3O2/c1-6(2,3)5(11)12-4-7(8,9)10/h4H2,1-3H3 |
Clave InChI |
YJQLHAFXPYMLNL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Sodium 2-{thieno[2,3-d]pyrimidin-4-yl}acetate](/img/structure/B11818089.png)










